molecular formula C10H10S B3277498 2,6-Dimethylbenzo[b]thiophene CAS No. 66142-67-4

2,6-Dimethylbenzo[b]thiophene

Cat. No.: B3277498
CAS No.: 66142-67-4
M. Wt: 162.25 g/mol
InChI Key: NMNLERCYWDNHPQ-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzo[b]thiophene is a sulfur-containing heterocyclic compound with the molecular formula C10H10S It is a derivative of benzo[b]thiophene, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,6-dimethylphenylthiol with a suitable electrophile. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2,6-Dimethylbenzo[b]thiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzo[b]thiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the methyl substitutions.

    2-Methylbenzo[b]thiophene: A derivative with a single methyl group at the 2 position.

    3,5-Dimethylbenzo[b]thiophene: A derivative with methyl groups at the 3 and 5 positions.

Comparison: 2,6-Dimethylbenzo[b]thiophene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2,6-dimethyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNLERCYWDNHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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